6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-16-11(15)10-8-5-6-12(2,3)7-9(8)13-14-10/h4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFYBRYMPBDWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCC(C2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester typically involves a multi-step process. One common method starts with the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to produce the desired indazole compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could produce various substituted indazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester exhibits a range of biological activities:
-
Antitumor Activity
- Recent studies have highlighted the compound's potential as an anticancer agent, particularly against various cancer cell lines. For instance, derivatives of indazole have shown significant inhibitory effects on fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis. The compound's structure-activity relationship (SAR) has been explored to enhance its potency against specific cancer types .
- Anti-Diabetic Properties
- Neuroprotective Effects
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Isomers: Positional Methyl Substitution
a) 5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS: 1423716-55-5)
- Key Differences: The methyl groups are located at the 5-position instead of the 6-position.
- Purity : 95% (QM-9558, ) .
- Applications : Similar to the 6,6-dimethyl variant but may exhibit distinct pharmacokinetic profiles due to conformational differences.
b) 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS: 581083-30-9)
- Key Differences : The absence of the ethyl ester group results in a free carboxylic acid, increasing polarity and reducing lipophilicity.
- Molecular Weight : 194.24 g/mol (C10H14N2O2, ) vs. 236.29 g/mol for the ethyl ester derivative .
- Utility : The acid form is more suited for salt formation or conjugation reactions, whereas the ester is preferable for prodrug strategies.
Functional Group Variations
a) 1H-Indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, ethyl ester (CAS: 93019-39-7)
- Key Differences : A phenyl group replaces the methyl substituents at the 1-position.
- Molecular Weight : 270.33 g/mol (C16H18N2O2, ), significantly higher than the 6,6-dimethyl compound (236.29 g/mol) .
b) Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 802541-13-5)
- Key Differences : A ketone (7-oxo) group replaces one hydrogen in the tetrahydro ring, creating a conjugated system.
- Reactivity : The oxo group increases electrophilicity, making the compound more reactive in nucleophilic addition or redox reactions .
Halogenated Derivatives
3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole
- Key Differences : An iodine atom is introduced at the 3-position, replacing the carboxylic acid ethyl ester.
- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Commercial Availability and Pricing
- 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester : Priced at 195.00 €/g (), reflecting its status as a specialty chemical .
- 5,5-Dimethyl analog : Similar pricing but distinct suppliers (e.g., Parchem Chemicals, ) .
- Phenyl-substituted ester: Limited commercial data, suggesting higher synthesis complexity .
Physicochemical Properties
| Property | 6,6-Dimethyl Ethyl Ester | 5,5-Dimethyl Ethyl Ester | 1-Phenyl Ethyl Ester |
|---|---|---|---|
| Molecular Formula | C12H18N2O2 | C12H18N2O2 | C16H18N2O2 |
| Molecular Weight (g/mol) | 236.29 | 236.29 | 270.33 |
| Purity | 95% | 95% | 99% |
| Lipophilicity (LogP) | Higher (ester group) | Similar | Higher (phenyl group) |
Biological Activity
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester (CAS Number: 1423716-54-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H18N2O2
- Molecular Weight : 222.29 g/mol
- CAS Number : 1423716-54-4
- Purity : Typically around 95% in commercial preparations .
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of indazole derivatives, including this compound. These compounds have shown promising results against various cancer cell lines:
| Compound | Target Cell Line | IC50 Value (nM) |
|---|---|---|
| 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole | KG1 | 25.3 ± 4.6 |
| 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole | SNU16 | 77.4 ± 6.2 |
The compound exhibited selective inhibition of fibroblast growth factor receptors (FGFR), which are critical in tumor proliferation and survival .
Anti-inflammatory Activity
In addition to antitumor properties, the compound has been evaluated for its anti-inflammatory effects. The following table summarizes the findings related to COX enzyme inhibition:
| Compound | Enzyme Target | IC50 Value (μM) |
|---|---|---|
| 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole | COX-2 | 0.04 ± 0.09 |
These results indicate that the compound may be effective in managing inflammatory conditions through selective inhibition of COX enzymes .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the indazole core can significantly impact biological activity. For instance:
- Substituting the ethyl group with larger groups enhances potency against specific targets.
- The presence of lipophilic substituents increases oral bioavailability and overall efficacy.
A study demonstrated that derivatives with varying substituents at the C3 position exhibited substantial differences in enzymatic activity against FGFRs .
Case Studies
A recent clinical evaluation assessed the tolerability and efficacy of a related indazole derivative in patients with BRAFV600-mutant melanoma. The study reported good tolerance up to 400 mg twice daily and noted significant antitumor activity .
Another investigation focused on the compound's role as an IDO1 inhibitor. The findings indicated that certain derivatives exhibited potent inhibitory activity with IC50 values as low as 5.3 μM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted hydrazines with β-keto esters under acidic or catalytic conditions. For example, analogous indazole derivatives are synthesized via azide-mediated cyclization in DMF at 50°C using NaN₃ as a catalyst, followed by purification via ice-water precipitation or column chromatography (e.g., ethyl acetate/hexane) . Yield optimization requires careful control of temperature (50–80°C), solvent polarity (DMF, THF), and stoichiometric ratios of reactants. Contradictions in literature methods (e.g., reflux times, solvent choices) suggest the need for factorial design experiments to identify robust parameters .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include ethyl ester protons (δ ~1.3–4.3 ppm), tetrahydroindazole ring protons (δ ~2.5–3.5 ppm), and methyl groups (δ ~1.2 ppm). Regiochemistry is confirmed by coupling patterns in the aromatic region .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 274–328 for analogous compounds) and fragmentation patterns validate purity .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves spatial arrangement, as demonstrated for ethyl 3,6-dihydroxy-6-methyl-4-phenyl-tetrahydroindazole derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during cyclization, and how can they be minimized?
- Methodological Answer : Byproducts (e.g., open-chain intermediates or dimerized species) arise from incomplete cyclization or competing pathways. Kinetic studies using in-situ FTIR or HPLC can monitor reaction progress. For example, azide intermediates (from NaN₃ reactions) may undergo undesired Staudinger reactions unless rigorously anhydrous conditions are maintained . Computational modeling (DFT) of transition states can predict regioselectivity and guide solvent/acid selection to suppress side reactions .
Q. How do steric and electronic effects of the 6,6-dimethyl group influence the compound’s reactivity in downstream functionalization?
- Methodological Answer : The dimethyl group enhances steric hindrance, limiting nucleophilic attack at the adjacent carbonyl. For example, ester hydrolysis under basic conditions (NaOH/EtOH) proceeds slower compared to non-methylated analogs. Electronic effects are probed via Hammett plots using substituted derivatives, revealing reduced electrophilicity at the ester carbonyl due to electron-donating methyl groups .
Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell lines, concentration ranges). For instance, marine-derived indazole analogs show anti-proliferative activity in S. siphonella extracts at IC₅₀ = 10–50 μM but exhibit anti-inflammatory effects at lower doses (1–5 μM) . Validate findings using orthogonal assays (e.g., qPCR for cytokine profiling, MTT for cytotoxicity) and standardized protocols (e.g., NIH/WHO guidelines). Meta-analysis of structure-activity relationships (SAR) across analogs can clarify mechanistic outliers .
Q. Can computational methods predict the compound’s binding affinity for kinase targets, and how do these models align with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations predict interactions with ATP-binding pockets in kinases (e.g., CDK2, EGFR). For example, ethyl indazole-3-carboxylates show π-π stacking with Phe82 in CDK2, validated via SPR (KD = 0.5–2 μM). Discrepancies between theoretical (docking scores) and experimental (IC₅₀) data often arise from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations for refinement .
Key Recommendations for Researchers
- Prioritize factorial design (e.g., 2³ designs for solvent, catalyst, temperature) to optimize synthesis .
- Cross-validate computational predictions with biophysical assays (SPR, ITC) for target engagement studies.
- Address data contradictions via open-access repositories (e.g., PubChem, ChEMBL) to crowdsource SAR insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
